molecular formula C26H30N2O2 B11106712 4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide

4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide

Cat. No.: B11106712
M. Wt: 402.5 g/mol
InChI Key: FWFYWODWOAGWNR-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-N,N-dicyclohexylbenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide typically involves the reaction of 2-aminophenol with benzoyl chloride to form the benzoxazole core. This intermediate is then reacted with N,N-dicyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of catalytic systems to enhance the yield and efficiency of the reactions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed to facilitate the synthesis of benzoxazole derivatives under various reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-N,N-dicyclohexylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane, ethanol, and water, and may require specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)-N,N-dicyclohexylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzoxazole core with the N,N-dicyclohexylbenzamide moiety. This structural feature imparts specific biological activities and properties that make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide

InChI

InChI=1S/C26H30N2O2/c29-26(28(21-9-3-1-4-10-21)22-11-5-2-6-12-22)20-17-15-19(16-18-20)25-27-23-13-7-8-14-24(23)30-25/h7-8,13-18,21-22H,1-6,9-12H2

InChI Key

FWFYWODWOAGWNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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